molecular formula C5H13ClN.Cl<br>(ClCH2CH2N(CH3)3)Cl<br>C5H13Cl2N<br>C5H13Cl2N B1668781 Chlormequat chloride CAS No. 999-81-5

Chlormequat chloride

Cat. No. B1668781
CAS RN: 999-81-5
M. Wt: 158.07 g/mol
InChI Key: UHZZMRAGKVHANO-UHFFFAOYSA-M
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Description

Chlormequat chloride is an organic compound with the formula ClCH₂CH₂N(CH₃)₃⁺Cl⁻. It is a quaternary ammonium salt and is widely used as a plant growth regulator. This compound is typically sold as a colorless hygroscopic crystalline substance that is soluble in water and ethanol. This compound is known for its ability to inhibit gibberellin biosynthesis, leading to reduced cell elongation and thicker, sturdier stalks in plants .

Mechanism of Action

Chlormequat chloride exerts its effects primarily by inhibiting gibberellin biosynthesis. This inhibition leads to reduced cell elongation and thicker, sturdier plant stalks. The compound targets the cytochrome P450 enzymes involved in gibberellin biosynthesis, thereby reducing the production of gibberellins and promoting more compact plant growth .

Safety and Hazards

Chlormequat chloride is harmful if swallowed and toxic in contact with skin . It may cause damage to organs and is harmful to aquatic life . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment such as long-sleeve shirts, long pants, socks, shoes, and waterproof or chemical-resistant gloves are recommended when handling this compound .

Relevant papers on this compound include a pilot study of Chlormequat in food and urine from adults in the United States from 2017 to 2023 , and a report on traces of ‘toxic’ pesticide found in 80 percent of study participants . These studies highlight the need for more expansive monitoring of Chlormequat in U.S. foods and in human specimens, as well as toxicological and epidemiological study on Chlormequat, as this chemical is an emerging contaminant with documented evidence of low-dose adverse health effects in animal studies .

Biochemical Analysis

Biochemical Properties

Chlormequat chloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the enzyme cytochrome P450, which it inhibits. This inhibition retards the oxidative disposal of herbicides by plants, enhancing their efficacy . Additionally, this compound inhibits gibberellin biosynthesis, which is crucial for cell elongation in plants . This inhibition results in reduced stem height and increased chlorophyll concentration, contributing to the overall robustness of the plant .

Cellular Effects

This compound affects various types of cells and cellular processes. In plants, it causes stem thickening, reduced stem height, additional root development, and plant dwarfing . It also increases chlorophyll concentration, which enhances photosynthesis . At the cellular level, this compound influences cell signaling pathways by inhibiting gibberellin biosynthesis, leading to reduced cell elongation . This compound also impacts gene expression related to growth and development, resulting in sturdier and more resilient plants .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an inhibitor of gibberellin biosynthesis. It binds to and inhibits the activity of cytochrome P450 enzymes, which are involved in the oxidative steps of gibberellin biosynthesis . This inhibition prevents the conversion of ent-kaurene to gibberellins, leading to reduced cell elongation and thicker stalks . Additionally, this compound can act as an alkylating agent, further influencing gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits moderate persistency in soil, with first-order DT50 values ranging from 27 to 34 days . Over time, this compound degrades, leading to a decrease in its concentration and efficacy. Long-term studies have shown that this compound can cause developmental toxicity in animal models, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can reduce fertility and harm the developing fetus . High doses of this compound have been linked to developmental toxicity, including changes in the development of the head and bones and alterations in key metabolic processes . The LD50 (rat, oral) is approximately 670 mg/kg, indicating moderate toxicity .

Metabolic Pathways

This compound is involved in the metabolic pathways of gibberellin biosynthesis. It inhibits the enzyme cytochrome P450, which catalyzes the oxidation of ent-kaurene to gibberellins . This inhibition disrupts the normal metabolic flux, leading to reduced levels of bioactive gibberellins and increased levels of inactive forms . The metabolism of this compound has been investigated in cereals and rotational crops, with chlormequat being the only relevant compound identified .

Transport and Distribution

This compound is extensively absorbed, barely metabolized, and rapidly excreted, primarily through urine . In plants, it is transported to various tissues, including stems and leaves, where it exerts its growth-regulating effects . The compound’s high solubility in water facilitates its distribution within plant tissues, enhancing its efficacy as a growth regulator .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with enzymes involved in gibberellin biosynthesis . It does not tend to accumulate in specific organelles but rather exerts its effects throughout the cell. The compound’s high aqueous solubility ensures its widespread distribution within the cell, allowing it to effectively inhibit gibberellin biosynthesis and regulate plant growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlormequat chloride can be synthesized through the reaction of ethylene oxide with trimethylamine, followed by chlorination. The reaction conditions typically involve:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes:

Chemical Reactions Analysis

Types of Reactions

Chlormequat chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds .

Comparison with Similar Compounds

properties

IUPAC Name

2-chloroethyl(trimethyl)azanium;chloride
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InChI

InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1
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InChI Key

UHZZMRAGKVHANO-UHFFFAOYSA-M
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Canonical SMILES

C[N+](C)(C)CCCl.[Cl-]
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Molecular Formula

C5H13ClN.Cl, Array, C5H13Cl2N
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DSSTOX Substance ID

DTXSID6020303
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Molecular Weight

158.07 g/mol
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Physical Description

Chlormequat chloride appears as white crystals with a fishlike odor. Used as a plant growth regulator. Said to be effective for cereal grains, tomatoes, and peppers. (EPA, 1998), White solid with a fishy odor; Very hygroscopic; [Merck Index] White crystalline solid; [MSDSonline], COLOURLESS-TO-WHITE EXTREMELY HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR.
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN LOWER ALC SUCH AS METHANOL; INSOL IN ETHER & HYDROCARBONS; WATER SOLUBILITY 74% @ 20 °C, In ethanol, 320 g/kg at 20 °C., Solubility in methanol: >25 kg/kg at 20 °C, dichloroethane, ethyl acetate, n-heptane, and acetone <1, chloroform 0.3 (all in g/kg, 20 °C)., In water, 9.96X10+5 mg/L at 20-25 °C, Solubility in water, g/100ml at 20 °C: 74 (good)
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Density

1.14 to 1.15 g/mL at 20 °C
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Vapor Pressure

7.5e-08 mmHg at 68 °F (NTP, 1992), 0.00000008 [mmHg], 7.5X10-8 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

Chlormequat chloride has been reported in the literature to act at the nicotinic receptor site of the neuromuscular junction. The test material may act as a depolarizing agent at this site, leading to muscular excitation followed by muscle weakness. Acute toxicity may lead to respiratory arrest. Acute toxicity of chlormequat chloride has also been reported to differ by species, which is likely due to sensitivity to depolarizing neuromuscular blockers.
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Color/Form

White cyrstalline solid, Colorless crystals

CAS RN

999-81-5
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Melting Point

473 °F Decomposes (EPA, 1998), 239 °C (decomposes)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does chlormequat chloride interact with plants and what are the downstream effects?

A1: this compound [, , , , , , , , ] acts as a plant growth regulator by inhibiting the biosynthesis of gibberellins, hormones responsible for cell elongation and plant growth. By reducing gibberellin levels, this compound leads to shorter internodes, resulting in more compact plants with thicker stems. This often leads to increased lodging resistance, a crucial factor for improving crop yield.

Q2: Can you provide specific examples of this compound's effects on different plant species?

A2: In tomato plants, this compound has been shown to reduce shoot height, increase stem diameter, and influence leaf thickness [, , ]. It also affects root length and radius []. In grapevines, it has been observed to reduce shoot length and internodal distance while increasing cane diameters and leaf thickness []. This compound can also induce leaf silvering in Cucurbita pepo, similar to the symptoms caused by silverleaf whitefly infestation, likely due to hormonal alterations [].

Q3: Does this compound affect the photosynthetic activity of plants?

A3: Research on Thompson Seedless Grapevines suggests that this compound can positively influence photosynthetic activity, potentially contributing to increased yield and fruitfulness []. Studies on linseed (Linum usitatissimum L.) also show that the application of this compound leads to a more developed leaf apparatus with increased photosynthetic productivity, further supporting its positive influence on plant photosynthesis [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C5H13Cl2N and a molecular weight of 158.08 g/mol.

Q5: What do we know about the absorption, distribution, metabolism, and excretion of this compound in plants?

A6: While the provided abstracts do not extensively cover the complete ADME profile of this compound in plants, studies suggest that it is absorbed by the plant following foliar or drench application and translocated within the plant system [, ]. Further research is needed to fully understand its metabolism and excretion pathways in various plant species.

Q6: What analytical methods are used to determine this compound residues in plant materials?

A9: One study utilized surface-enhanced Raman spectroscopy (SERS) coupled with chemometric methods for the sensitive detection of this compound residues in wheat []. The method proved effective in quantifying residues at levels below the maximum residue limits. This highlights the use of advanced analytical techniques for monitoring this compound residues in agricultural products.

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